1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine
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Overview
Description
1-Ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine is a chemical compound related to the piperazine family, a group known for its diverse chemical and pharmacological properties. These compounds are particularly interesting in medicinal chemistry for their muscarinic receptor binding and potential pharmacological activities.
Synthesis Analysis
The synthesis of 1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine derivatives typically involves multi-step organic reactions. McCombie et al. (2002) described the synthesis based on 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(1-aroyl-4-piperidinyl)-piperazine skeleton, indicating the role of methyl groups and arylsulfonyl groups in achieving selectivity for the M(2) muscarinic receptor subtype (McCombie et al., 2002).
Molecular Structure Analysis
Density Functional Theory (DFT) has been employed to optimize the structures of benzenesulfonamide compounds containing piperazine heterocycles, highlighting their structural consistency with crystal structures obtained via X-ray diffraction. This is particularly noted in compounds like 1-ethyl-4-(phenylsulfonyl)piperazine, providing insights into their molecular configuration and interactions (Jun-Li Xiao et al., 2022).
Chemical Reactions and Properties
Piperazine compounds undergo various chemical reactions, including carbonylation reactions catalyzed by rhodium as described by Ishii et al. (1997), where carbonylation occurs at a C−H bond adjacent to a nitrogen atom, influenced by the electronic nature of substituents (Ishii et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The single-crystal structure and detailed molecular geometry of such compounds can be studied through X-ray crystallography, as demonstrated by Naveen et al. (2007), which showcases the typical chair conformation of the piperazine ring (Naveen et al., 2007).
properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-3-14-8-10-15(11-9-14)13(17)12-4-6-16(7-5-12)20(2,18)19/h12H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCRIHOHZBAXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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